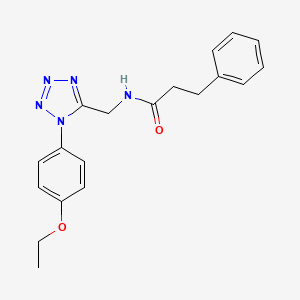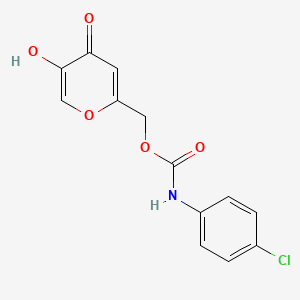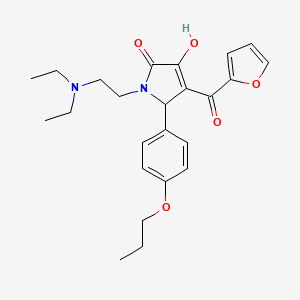
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride often involves complex reactions to incorporate fluorinated groups, which can significantly alter the physical and chemical properties of the molecules. For instance, the synthesis of fluorinated polyimides from related diamines shows the complexity and precision required in such chemical syntheses, highlighting the importance of specific functional groups in achieving the desired properties of the resulting polymers (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their physical and chemical properties. For example, the introduction of fluorinated groups can significantly influence the solubility, thermal stability, and mechanical properties of polymers derived from these compounds. The detailed molecular structure analysis provides insights into how specific substitutions affect the overall properties of the material (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds can be complex due to the presence of reactive fluorinated groups. These groups can engage in various chemical reactions, offering pathways to synthesize a wide range of derivatives with potential applications in material science and pharmaceuticals (Sosnovskikh, 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of fluorinated groups can lead to materials with low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in electronic devices and high-performance materials (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are critical for the application of these compounds in material science and pharmaceuticals. The presence of fluorinated groups can significantly alter these properties, leading to compounds with unique reactivities and stabilities that can be tailored for specific applications (Sosnovskikh, 1998).
科学的研究の応用
Analysis of 2,4-D Herbicide Toxicity
2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used in agriculture and urban activities for pest control. Research has rapidly advanced in understanding its toxicology and mutagenicity, focusing on its impact on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. Future research may delve into molecular biology aspects, especially gene expression and pesticide degradation studies, to mitigate environmental impacts and enhance safety protocols in its use (Zuanazzi et al., 2020).
Environmental Impact of Organochlorine Compounds
The environmental consequences of chlorophenols, including 2,4-dichlorophenol, have been assessed through extensive review. Despite moderate toxic effects to mammalian and aquatic life, long-term exposure to fish shows considerable toxicity. Understanding the persistence and bioaccumulation potential of these compounds is crucial for developing strategies to mitigate their environmental footprint (Krijgsheld & Gen, 1986).
Application in OLEDs
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, related to the broader chemical family, show promise in organic light-emitting diodes (OLEDs) applications. Their tunable structural design and synthesis for OLED devices highlight the potential of such compounds in advancing organic optoelectronics, offering pathways for "metal-free" infrared emitters (Squeo & Pasini, 2020).
Microbial Biodegradation of Herbicides
The role of microorganisms in degrading 2,4-D, a synthetic auxin used in agriculture, underscores the importance of bioremediation processes. Research on microbial pathways for degrading herbicides like 2,4-D can inform environmental management practices to prevent pollution and protect public health (Magnoli et al., 2020).
作用機序
Target of Action
Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine;hydrochloride interacts with its targets, leading to a series of biochemical reactions. It is suggested that the compound may inhibit monoamine oxidases and prostaglandin synthesis . This interaction can lead to overexcitation, potentially resulting in paralysis and death in certain organisms .
Biochemical Pathways
The inhibition of monoamine oxidases and prostaglandin synthesis suggests that the compound may affect neurotransmitter regulation and inflammatory response pathways .
Pharmacokinetics
Similar compounds are known to be volatile and almost insoluble in water , which could impact their bioavailability.
Result of Action
The compound’s potential to cause overexcitation, paralysis, and death in certain organisms suggests significant neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and water insolubility suggest that it may be less effective in humid or aqueous environments .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7-3-4-9(8(2)5-7)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPETYKMRAODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)
![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)



